![molecular formula C8H12B2O4 B3338713 (2,5-Dimethyl-1,4-phenylene)diboronic acid CAS No. 90085-60-2](/img/structure/B3338713.png)
(2,5-Dimethyl-1,4-phenylene)diboronic acid
Overview
Description
“(2,5-Dimethyl-1,4-phenylene)diboronic acid” is a chemical compound with the molecular formula C8H12B2O6 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms .
Synthesis Analysis
The synthesis of boronic acids like “(2,5-Dimethyl-1,4-phenylene)diboronic acid” often involves the lithiation/boronation reaction sequence . In a study, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters was reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “(2,5-Dimethyl-1,4-phenylene)diboronic acid” is characterized by its molecular formula C8H12B2O6 . The average mass of the molecule is 225.799 Da, and the mono-isotopic mass is 226.082001 Da .Chemical Reactions Analysis
Boronic acids, including “(2,5-Dimethyl-1,4-phenylene)diboronic acid”, are known for their reactivity in various chemical reactions . For instance, they can be used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of boronic esters is another reaction that these compounds can undergo .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-borono-2,5-dimethylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4,11-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCUBHLGWWXABY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)B(O)O)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623234 | |
Record name | (2,5-Dimethyl-1,4-phenylene)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethyl-1,4-phenylene)diboronic acid | |
CAS RN |
90085-60-2 | |
Record name | (2,5-Dimethyl-1,4-phenylene)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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